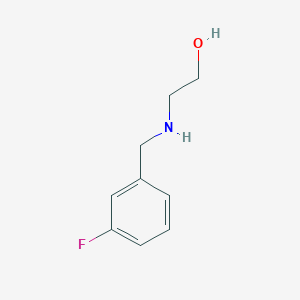

2-(3-Fluoro-benzylamino)-ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(3-fluorophenyl)methylamino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO/c10-9-3-1-2-8(6-9)7-11-4-5-12/h1-3,6,11-12H,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNDQECFRHRMOST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CNCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10446354 | |

| Record name | 2-(3-Fluoro-benzylamino)-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10446354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

937688-47-6 | |

| Record name | 2-(3-Fluoro-benzylamino)-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10446354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies

Reactions at the Secondary Amine Functionality

The secondary amine in 2-(3-Fluoro-benzylamino)-ethanol is a key site for derivatization, readily undergoing reactions typical of such functional groups.

Acylation and Alkylation Reactions

The nitrogen atom of the secondary amine possesses a lone pair of electrons, making it nucleophilic and susceptible to acylation and alkylation.

Acylation: This reaction involves the introduction of an acyl group (R-C=O) onto the nitrogen atom, forming an amide. Acylating agents such as acid chlorides, anhydrides, and esters can be employed. For instance, the reaction with acetic anhydride (B1165640) can yield N-(3-fluorobenzyl)-N-(2-hydroxyethyl)acetamide. Perfluoroacylimidazoles are also effective reagents for acylating secondary amines, leading to the formation of halogenated derivatives. psu.edu

Alkylation: The secondary amine can be further alkylated to a tertiary amine using alkyl halides or other alkylating agents. For example, reaction with an alkyl halide (R'-X) would yield a tertiary amine, N-alkyl-N-(3-fluorobenzyl)-N-(2-hydroxyethyl)amine. The synthesis of related compounds often involves N-alkylation steps. acs.org

Table 1: Examples of Acylation and Alkylation Reactions

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Acylation | Acetic Anhydride | N-acyl derivative (Amide) |

| Acylation | Trifluoroacetylimidazole | N-trifluoroacetyl derivative |

| Alkylation | Methyl Iodide | N-methyl tertiary amine |

| Alkylation | Benzyl (B1604629) Bromide | N-benzyl tertiary amine |

Formation of Schiff Bases and Related Imine Derivativesajgreenchem.com

Schiff bases, or imines, are formed through the condensation reaction of a primary or secondary amine with a carbonyl compound (an aldehyde or a ketone). ajgreenchem.com While secondary amines like this compound cannot form stable neutral Schiff bases in the same way as primary amines, they can react with carbonyl compounds to form iminium ions. These intermediates can be key in various synthetic transformations. The formation of Schiff bases is a common strategy in the synthesis of biologically active compounds. nih.govresearchgate.netnanobioletters.com The general reaction involves nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. ajgreenchem.com

Reactions at the Hydroxyl Group

The primary hydroxyl group (-OH) in this compound is another versatile site for chemical modification, allowing for esterification, etherification, and oxidation reactions.

Esterification and Etherification

Esterification: The hydroxyl group can react with carboxylic acids, acid chlorides, or acid anhydrides to form esters. This reaction is often catalyzed by an acid or a base. For example, reacting this compound with acetic acid in the presence of an acid catalyst would yield 2-(3-fluorobenzylamino)ethyl acetate. The use of boron trifluoride in an alcohol like ethanol (B145695) is a common method for esterification. researchgate.net

Etherification: The formation of an ether linkage can be achieved through various methods, such as the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. A variety of methods for the etherification of benzylic alcohols have been developed, some of which are chemoselective. organic-chemistry.orgnih.govorganic-chemistry.org For instance, treatment with a base like sodium hydride followed by an alkyl halide (e.g., methyl iodide) would produce the corresponding methyl ether.

Table 2: Esterification and Etherification Reactions

| Reaction Type | Reagent Example | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Esterification | Acetic Acid | Acid catalyst | Acetate ester |

| Esterification | Acetyl Chloride | Base (e.g., pyridine) | Acetate ester |

| Etherification | Methyl Iodide | Strong base (e.g., NaH) | Methyl ether |

| Etherification | Benzyl Bromide | Strong base (e.g., NaH) | Benzyl ether |

Oxidation Reactions

The primary alcohol functional group can be oxidized to either an aldehyde or a carboxylic acid, depending on the oxidizing agent used. evitachem.com

Oxidation to Aldehyde: Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane can selectively oxidize the primary alcohol to an aldehyde, yielding 2-(3-fluorobenzylamino)acetaldehyde.

Oxidation to Carboxylic Acid: Stronger oxidizing agents, including potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃), will oxidize the primary alcohol all the way to a carboxylic acid, resulting in the formation of (3-fluorobenzylamino)acetic acid. evitachem.com

Reactivity of the Fluorinated Benzene (B151609) Ring

The fluorine atom on the benzene ring influences the ring's reactivity. Fluorine is an ortho-, para-directing deactivator for electrophilic aromatic substitution due to its strong electron-withdrawing inductive effect and weaker electron-donating mesomeric effect. However, the most common reactions involving fluorinated aromatic rings in this context are nucleophilic aromatic substitutions, where the fluorine atom can be displaced by a strong nucleophile. This type of reaction is facilitated by the presence of electron-withdrawing groups on the ring. ossila.com While the benzylamino-ethanol substituent is not strongly electron-withdrawing, under specific conditions, nucleophilic substitution of the fluorine atom may be possible.

Table 3: Summary of Reactive Sites and Potential Products

| Functional Group | Reaction Type | Potential Product |

|---|---|---|

| Secondary Amine | Acylation | Amide |

| Secondary Amine | Alkylation | Tertiary Amine |

| Secondary Amine | Reaction with Carbonyl | Iminium Ion |

| Hydroxyl Group | Esterification | Ester |

| Hydroxyl Group | Etherification | Ether |

| Hydroxyl Group | Mild Oxidation | Aldehyde |

| Hydroxyl Group | Strong Oxidation | Carboxylic Acid |

| Fluorinated Ring | Nucleophilic Substitution | Substituted Benzene Derivative |

Electrophilic Aromatic Substitution (EAS) Patterns

The regiochemical outcome of electrophilic aromatic substitution on the phenyl ring of this compound is dictated by the combined directing effects of the fluoro and the amino-ethanol substituents.

-CH₂NHCH₂CH₂OH (Benzylamino-ethanol) group: Under neutral or basic conditions, the nitrogen atom's lone pair makes this group strongly activating and ortho-, para-directing. Under the acidic conditions typical for many EAS reactions, the nitrogen is protonated to form an ammonium (B1175870) salt (-CH₂N⁺H₂CH₂CH₂OH), which becomes a strongly deactivating and meta-directing group.

The substituents are meta to each other (at positions 1 and 3). The directing effects are as follows:

The amino-ethanol group directs to positions 2, 4, and 6.

The fluoro group directs to positions 2, 4, and 6.

Therefore, under conditions where the amine is not protonated, the directing effects are synergistic, strongly favoring substitution at the C2, C4, and C6 positions. The C6 position is para to the fluorine and ortho to the amino group, while the C4 position is para to the amino group and ortho to the fluorine. The C2 position is ortho to both. Steric hindrance from the benzylamino-ethanol sidechain may slightly disfavor substitution at the C2 position. Under acidic conditions, the directing effects would be conflicting, leading to more complex product mixtures.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution This table presents predicted outcomes based on established principles of electrophilic aromatic substitution, as direct experimental data on this specific compound is not available in the provided search results.

| Reaction | Reagents | Predicted Major Product(s) | Notes |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 2-(3-Fluoro-5-nitro-benzylamino)-ethanol | Reaction proceeds under strongly acidic conditions, where the amine is protonated and acts as a meta-director. The fluoro group directs ortho/para. The position meta to the -N⁺H₂- group and ortho to the -F group (C4) and the position meta to both (C5) are possible sites. The C5 position is predicted due to the strong meta-directing effect of the protonated amine. |

| Halogenation | Br₂/FeBr₃ | 2-(4-Bromo-3-fluoro-benzylamino)-ethanol and 2-(2-Bromo-3-fluoro-benzylamino)-ethanol | Under Lewis acid catalysis, the reaction is likely to be directed to the positions activated by both groups, primarily C4 and C6. |

| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | Reaction is unlikely to be successful. | The Lewis acid catalyst (AlCl₃) will complex with the nitrogen and oxygen lone pairs, strongly deactivating the ring towards acylation. |

Metal-Catalyzed Cross-Coupling Reactions

The functional groups of this compound offer several handles for metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. While the C-F bond is generally robust, modern catalysis offers pathways for its activation. More accessible are reactions involving C-H activation or coupling at the benzylic C-O bond. Nickel-catalyzed reactions, in particular, have shown utility in the cross-coupling of benzylic alcohol derivatives. nih.govnih.gov

Potential cross-coupling strategies include:

Suzuki-Miyaura Coupling: Direct C-H activation or coupling via a pre-functionalized derivative (e.g., borylation of the aromatic ring) could link the core structure to various aryl or vinyl groups.

Buchwald-Hartwig Amination: The N-H bond of the secondary amine can react with aryl halides or triflates to form tertiary amines.

Kumada Coupling: Nickel-catalyzed coupling of the benzylic C-O bond with Grignard reagents can form new C-C bonds with inversion of stereochemistry if a chiral center is present. nih.gov

Table 2: Plausible Metal-Catalyzed Cross-Coupling Reactions This table outlines potential synthetic transformations based on general reactivity patterns for the functional groups present.

| Reaction Type | Coupling Partner | Catalyst System (Example) | Potential Product Structure |

|---|---|---|---|

| Suzuki (via C-H borylation) | Aryl-Br | 1. Ir-based catalyst for borylation 2. Pd(PPh₃)₄, Base | Aryl group attached at C4 or C6 of the phenyl ring. |

| Buchwald-Hartwig Amination | Aryl-Br | Pd₂(dba)₃, BINAP, NaOt-Bu | N-Aryl-N-(3-fluorobenzyl)ethanolamine derivative. |

| Kumada-type C-O Coupling | R-MgBr (e.g., MeMgI) | Ni(cod)₂, Bidentate phosphine (B1218219) ligand nih.gov | Ring-opening of a cyclic ether derived from the starting material could yield stereochemically rich acyclic fragments. nih.gov |

Formation of Cyclic and Polycyclic Derivatives

The structure of this compound is an excellent precursor for the synthesis of nitrogen-containing heterocycles, which are core motifs in many biologically active compounds.

Intramolecular Cyclization Reactions

Intramolecular cyclization reactions provide a direct route to valuable heterocyclic scaffolds like tetrahydroisoquinolines.

Pictet-Spengler Reaction: This is a key reaction for β-arylethylamines. wikipedia.org It involves the condensation of this compound with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization onto the aromatic ring. numberanalytics.commdpi.com The reaction first forms an iminium ion, which is the electrophile for the ring-closing step. wikipedia.org Given the directing effects of the substituents, cyclization is expected to occur at the C6 position, which is ortho to the activating amino group and para to the fluorine, leading to the formation of a 5-fluoro-substituted tetrahydroisoquinoline.

Bischler-Napieralski Reaction: This alternative route involves the acylation of the secondary amine, followed by cyclization using a dehydrating agent like phosphorus oxychloride (POCl₃) or triflic anhydride (Tf₂O). nih.gov This reaction typically yields a 3,4-dihydroisoquinoline, which can be subsequently reduced to the corresponding tetrahydroisoquinoline. This method requires harsher conditions than the Pictet-Spengler reaction. nih.gov

Table 3: Key Intramolecular Cyclization Reactions

| Reaction Name | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Pictet-Spengler Reaction | 1. Aldehyde (e.g., R-CHO) 2. Acid catalyst (e.g., TFA, HCl), Heat | Substituted 5-Fluoro-1,2,3,4-tetrahydroisoquinoline | wikipedia.orgnumberanalytics.com |

| Bischler-Napieralski Reaction | 1. Acyl chloride (R-COCl) 2. POCl₃ or P₂O₅, Heat | Substituted 5-Fluoro-3,4-dihydroisoquinoline | nih.gov |

Synthesis of Fused Heterocyclic Systems

The heterocyclic systems formed via intramolecular cyclization serve as versatile intermediates for constructing more complex, fused polycyclic architectures. The functional groups retained after the initial cyclization, such as the primary alcohol of the ethanolamine (B43304) side chain, can participate in subsequent ring-forming reactions.

For instance, the 2-(2-hydroxyethyl)-5-fluoro-1,2,3,4-tetrahydroisoquinoline product from a Pictet-Spengler reaction can be further cyclized. Treatment with an appropriate reagent (e.g., tosyl chloride followed by a base, or under Mitsunobu conditions) could trigger an intramolecular etherification to form a fused oxazino- or oxazolo-tetrahydroisoquinoline system.

Furthermore, the core heterocyclic structure can be elaborated through cycloaddition reactions. For example, derivatization to an N-ylide followed by a [3+2] cycloaddition with an electron-deficient olefin could yield complex fused polyheterocyclic compounds. mdpi.com These strategies allow for the rapid assembly of molecular diversity from a common intermediate. nih.gov

Table 4: Exemplary Strategies for Fused Heterocycle Synthesis

| Starting Material | Reaction Sequence Example | Fused System Formed | Reference for Strategy |

|---|---|---|---|

| 5-Fluoro-2-(2-hydroxyethyl)-tetrahydroisoquinoline | 1. Activation of hydroxyl group (e.g., TsCl, pyridine) 2. Intramolecular nucleophilic substitution (e.g., NaH) | Oxazino[2,3-a]isoquinoline derivative | General synthetic principle |

| 5-Fluoro-tetrahydroisoquinoline derivative | 1. Formation of an N-ylide 2. [3+2] Cycloaddition with a maleimide | Pyrrolo[1,2-a]isoquinoline derivative | mdpi.com |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of 2-(3-Fluoro-benzylamino)-ethanol in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a detailed understanding of the molecular framework is achieved.

The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity. For this compound, the spectrum is predicted to show distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons (Ar-CH₂), and the two methylene groups of the ethanolamine (B43304) moiety (-CH₂-CH₂-OH), as well as the amine and hydroxyl protons.

Based on the spectrum of the analogous compound N-benzylethanolamine, the aromatic protons are expected to appear in the range of 7.0-7.4 ppm. chemicalbook.com The presence of the electron-withdrawing fluorine atom at the meta position will influence the chemical shifts of the aromatic protons, causing them to shift slightly downfield and exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. The benzylic protons (Ar-CH₂) are anticipated to produce a singlet or a narrowly split multiplet around 3.8 ppm. The two methylene groups of the ethanolamine chain are expected to appear as triplets around 3.7 ppm (-CH₂-OH) and 2.8 ppm (-NH-CH₂-), respectively, due to coupling with their adjacent methylene neighbors. chemicalbook.com The signals for the O-H and N-H protons are typically broad and their chemical shifts can vary depending on solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic C-H | 7.0 - 7.4 | Multiplet (m) |

| Ar-CH₂-N | ~3.8 | Singlet (s) or Multiplet (m) |

| N-CH₂-CH₂ | ~2.8 | Triplet (t) |

| CH₂-OH | ~3.7 | Triplet (t) |

| N-H | Variable | Broad Singlet (br s) |

| O-H | Variable | Broad Singlet (br s) |

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, nine distinct signals are expected. The chemical shifts for the non-fluorinated analog, N-benzylethanolamine, show the aromatic carbons between 127-140 ppm, the benzylic carbon around 54 ppm, the N-CH₂ carbon near 51 ppm, and the O-CH₂ carbon around 61 ppm. chemicalbook.com

For the target compound, the carbon atom directly bonded to the fluorine (C-F) will show a large coupling constant (¹JCF) and its chemical shift will be significantly affected, typically appearing in the range of 160-165 ppm. The other aromatic carbons will also show smaller C-F coupling constants.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-F | 161 - 164 (d, ¹JCF ≈ 245 Hz) |

| Aromatic C-H | 114 - 131 |

| Aromatic C-CH₂ (ipso) | ~142 |

| Ar-CH₂-N | ~54 |

| N-CH₂-CH₂ | ~51 |

| CH₂-OH | ~61 |

¹⁹F NMR spectroscopy is highly specific for observing fluorine atoms. Since there is only one fluorine atom in this compound, the spectrum is expected to show a single signal. For a fluorine atom on a benzene (B151609) ring, the chemical shift typically appears in the range of -110 to -115 ppm relative to a standard like CFCl₃. The exact shift provides a sensitive probe of the electronic environment around the fluorine atom.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's structure.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, for instance, between the protons of the -CH₂-CH₂- group in the ethanolamine chain, confirming their direct connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with the carbons they are directly attached to. It would definitively link the proton signals for the benzylic and ethanolamine methylenes to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (2-3 bonds) between protons and carbons. Key correlations would be expected from the benzylic protons (Ar-CH₂) to the aromatic carbons, and from the N-CH₂ protons to the benzylic carbon, confirming the connection between the benzyl (B1604629) group and the ethanolamine moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between protons that are close in space. It would reveal spatial proximities, for example, between the benzylic protons and the protons at the C2 and C6 positions of the aromatic ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

HRMS is an essential technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound, the molecular formula is C₉H₁₂FNO.

The calculated monoisotopic mass for this formula is 169.0903 g/mol . HRMS analysis would be expected to show a molecular ion peak ([M+H]⁺) at m/z 170.0981. The high accuracy of this measurement (typically to within 5 ppm) allows for the unambiguous confirmation of the molecular formula, distinguishing it from other compounds with the same nominal mass.

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption (FTIR) or scattering (Raman) of infrared radiation corresponding to molecular vibrations.

FTIR (Fourier-Transform Infrared) Spectroscopy: The FTIR spectrum is expected to show several characteristic bands. A broad, strong absorption in the region of 3200-3500 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group, broadened by hydrogen bonding. quimicaorganica.orgopenstax.orgorgchemboulder.com A weaker, sharper band in the same region (around 3300-3350 cm⁻¹) corresponds to the N-H stretch of the secondary amine. orgchemboulder.comspectroscopyonline.com The C-O stretching vibration for a primary alcohol typically appears as a strong band around 1050 cm⁻¹. spectroscopyonline.comyoutube.com Aliphatic C-N stretching is expected in the 1250-1020 cm⁻¹ range, while aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region. Aromatic C-H stretches are found just above 3000 cm⁻¹, while aliphatic C-H stretches are just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. wikipedia.org Aromatic compounds typically show strong Raman signals for the ring-breathing modes. spiedigitallibrary.orgaip.orgacs.org Therefore, a strong, sharp band corresponding to the symmetric stretching of the benzene ring is expected around 1000 cm⁻¹. Other bands for C-H and C-C vibrations would also be present, providing a structural fingerprint of the molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for elucidating the three-dimensional arrangement of atoms within a crystalline solid. For N-benzylethanolamine, this technique has provided a clear picture of its molecular geometry and the intricate network of non-covalent interactions that dictate its packing in the crystalline state. nih.gov

Confirmation of Stereochemistry and Bond Parameters

The crystal structure of N-benzylethanolamine confirms the connectivity and stereochemistry of the molecule. The bond lengths and angles within the molecule are consistent with standard values for similar organic compounds, reflecting the hybridization states of the constituent atoms. The benzyl group adopts a standard planar conformation, while the ethanolamine fragment exhibits a staggered conformation, which is energetically favorable.

Below is a table summarizing key bond lengths and angles for N-benzylethanolamine, which are anticipated to be similar in its fluorinated counterpart, with minor variations expected due to the electronic influence of the fluorine substituent.

| Bond/Angle | Atoms Involved | Value |

| Bond Lengths (Å) | ||

| C-C (aromatic) | Phenyl Ring | ~1.39 Å |

| C-N | Benzyl-N | ~1.47 Å |

| N-C | N-Ethanol | ~1.46 Å |

| C-C | Ethanol (B145695) | ~1.52 Å |

| C-O | Ethanol | ~1.43 Å |

| Bond Angles (°) | ||

| C-N-C | Benzyl-N-Ethanol | ~112° |

| N-C-C | Ethanolamine | ~111° |

| C-C-O | Ethanolamine | ~109° |

Note: These are representative values and can vary slightly based on the specific crystal packing environment.

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking, C-H···F)

In the case of the target molecule, this compound, the introduction of a fluorine atom would introduce the possibility of additional, weaker intermolecular interactions, namely C-H···F hydrogen bonds. While not as strong as conventional hydrogen bonds, these interactions are known to play a significant role in directing the crystal packing of fluorinated organic molecules. The fluorine atom, being electronegative, can interact with electropositive hydrogen atoms on neighboring molecules.

A summary of the expected intermolecular interactions is provided in the table below:

| Interaction Type | Donor/Acceptor Groups | Significance |

| Hydrogen Bonding | O-H···N, N-H···O | Primary driving force for crystal packing, forming extensive networks. |

| π-π Stacking | Phenyl Ring ↔ Phenyl Ring | Contributes to the stabilization of the crystal lattice through aromatic interactions. |

| C-H···F Interactions | C-H (various) ··· F-C (benzyl) | Expected in the fluorinated analog, influencing the fine-tuning of the crystal packing arrangement. nih.gov |

The comprehensive structural analysis of N-benzylethanolamine provides a robust model for understanding the solid-state characteristics of this compound. While the fluorine substituent will undoubtedly introduce subtle changes to the bond parameters and introduce new intermolecular interactions, the fundamental structural motifs are likely to be conserved.

Computational Chemistry and Mechanistic Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into electronic structure, reactivity, and the energies of different molecular arrangements.

Conformational Analysis and Energy Landscapes

The biological activity of a flexible molecule like 2-(3-fluoro-benzylamino)-ethanol is highly dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the most stable arrangements of the atoms in a molecule and the energy barriers between them.

By systematically rotating the single bonds within the molecule (e.g., the C-C and C-N bonds of the ethanolamine (B43304) side chain), a potential energy surface can be mapped out. This "energy landscape" reveals the low-energy (and thus more populated) conformations. For small alcohols like ethanol (B145695) and propanol (B110389), detailed conformational analyses have been performed using high-level theoretical methods to accurately determine the energies of different conformers. nih.gov Such an analysis for this compound would identify the preferred spatial arrangement of the fluorobenzyl group relative to the ethanolamine moiety, which is critical for understanding its interaction with biological receptors.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for predicting how a potential drug molecule might interact with its biological target.

Prediction of Ligand-Receptor Binding Modes

In the context of this compound, molecular docking would be used to predict how it fits into the binding site of a specific protein. The process involves:

Obtaining the 3D structure of the target protein, often from a repository like the Protein Data Bank.

Using a docking algorithm to generate a large number of possible binding poses of the ligand within the receptor's active site.

Employing a scoring function to rank these poses based on their predicted binding affinity.

The results would provide a detailed picture of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. For example, the hydroxyl group of the ethanolamine portion could act as a hydrogen bond donor or acceptor, while the fluorobenzyl ring could engage in hydrophobic or aromatic stacking interactions.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a way to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how a molecule and its environment (e.g., water or a lipid bilayer) fluctuate and change.

For this compound, an MD simulation could be used to:

Assess the stability of a docked pose: After a promising binding mode is identified through molecular docking, an MD simulation can be run on the ligand-receptor complex. This simulation would show whether the predicted interactions are stable over time or if the ligand dissociates from the binding site.

Explore conformational flexibility: In a solvent like water, an MD simulation can track the conformational changes of the molecule, providing a more realistic picture of its dynamic structure than a static conformational analysis. researchgate.netarxiv.org Studies on ethanol and its mixtures with water have provided detailed insights into their dynamic behavior and interactions at a molecular level. nih.govrsc.org

Investigate membrane permeation: If the compound is expected to cross cell membranes, MD simulations can model its interaction with and passage through a lipid bilayer. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

To optimize the therapeutic potential of this compound, it is crucial to understand how modifications to its structure affect its biological activity. QSAR and cheminformatics provide the tools to build predictive models and design new, improved compounds.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. creative-biolabs.com To develop a QSAR model for this compound analogues, a training set of compounds with varying substituents on the phenyl ring and ethanolamine moiety would be synthesized and their biological activity (e.g., IC50 values for enzyme inhibition) would be measured. digitellinc.comnih.gov

For each compound in the series, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:

Electronic properties: Dipole moment, energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). biolscigroup.us

Hydrophobic properties: Logarithm of the octanol-water partition coefficient (ClogP).

Steric properties: Molecular weight, molar refractivity.

Topological properties: Connectivity indices.

Using statistical methods like multiple linear regression, a QSAR equation is generated that links a combination of these descriptors to the observed biological activity. atlantis-press.com Such a model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. nih.govnih.gov

Table 3: Hypothetical Data for a QSAR Model of this compound Analogues This table provides an example of a dataset used to build a QSAR model, linking molecular descriptors to biological activity.

| Compound | R-group on Phenyl Ring | pIC50 (Experimental) | ClogP | HOMO Energy (eV) |

|---|---|---|---|---|

| 1 | 3-F | 6.5 | 2.1 | -9.5 |

| 2 | 4-F | 6.3 | 2.1 | -9.6 |

| 3 | 3-Cl | 6.8 | 2.6 | -9.7 |

| 4 | 4-CH3 | 6.1 | 2.4 | -9.2 |

| 5 | 3-OCH3 | 6.6 | 1.9 | -9.1 |

Virtual screening is a computational technique used to search large databases of chemical compounds to identify those that are most likely to bind to a drug target. researchgate.netnih.gov This can be done through ligand-based methods, which search for molecules similar to a known active compound, or structure-based methods, which dock candidate molecules into the target's binding site.

Cheminformatics tools are essential for designing focused virtual libraries around the this compound scaffold. nih.govresearchgate.net Starting with the core structure, a virtual library can be generated by systematically enumerating a wide variety of chemical groups (R-groups) at specific positions on the molecule, such as the phenyl ring or the ethanolamine backbone. mdpi.com This creates a vast chemical space of potential derivatives. This library can then be filtered for drug-like properties (e.g., using Lipinski's Rule of Five) before being subjected to a high-throughput virtual screen against the target protein. tandfonline.comnih.gov The top-scoring compounds from the virtual screen are then selected for chemical synthesis and biological evaluation, significantly accelerating the discovery of potent lead compounds.

Table 4: Example of a Designed Virtual Library Based on the 2-(Benzylamino)-ethanol Scaffold This table illustrates a small subset of a virtual library designed for screening, showing different substituents and their predicted binding scores.

| Compound ID | R1 (on Phenyl Ring) | R2 (on Amine) | R3 (on Ethanol) | Predicted Docking Score (kcal/mol) |

|---|---|---|---|---|

| V-001 | 3-F | H | H | -7.8 |

| V-002 | 3-F, 4-Cl | H | H | -8.5 |

| V-003 | 3-F | CH3 | H | -7.5 |

| V-004 | 3-CN | H | CH3 | -8.2 |

Structure Activity Relationship Sar Studies and Rational Drug Design

Impact of Fluoro Substitution Position and Multiplicity on Activity

The incorporation of fluorine into a drug candidate is a common strategy to enhance metabolic stability, binding affinity, and lipophilicity. nih.govresearchgate.net The position of the fluorine atom on the benzyl (B1604629) ring of benzylamino-ethanol derivatives is a critical determinant of its electronic properties and, consequently, its biological activity. A fluorine substituent can act as a π-donor in the ortho position, while behaving as a σ-acceptor in the meta or para positions. conicet.gov.ar This positional variance directly influences the molecule's interaction with enzyme active sites.

Studies on related inhibitor classes have shown that altering the fluorine position can dramatically change potency and selectivity. For instance, in the development of inhibitors for enzymes like 17β-Hydroxysteroid Dehydrogenase Type 3, moving a substituent from one position to another on an aromatic ring can lead to significant drops in activity. nih.gov The electron-withdrawing nature of a meta-fluoro substituent, as seen in 2-(3-Fluoro-benzylamino)-ethanol, can increase the acidity of the amine proton, potentially affecting hydrogen bonding interactions within a receptor or enzyme active site. nih.gov

Increasing the number of fluorine substituents can further modulate activity. The addition of multiple fluorine atoms generally increases the compound's lipophilicity and can alter its conformational preferences, which may lead to improved or diminished biological effects depending on the specific target topology. researchgate.net

Table 1: Hypothetical Impact of Fluoro Substitution on MAO-B Inhibition This table is illustrative, based on general SAR principles for MAO inhibitors.

| Compound | Substitution Pattern | Expected IC₅₀ (nM) | Rationale |

| 2-(Benzylamino)-ethanol | Unsubstituted | >1000 | Baseline activity |

| 2-(2-Fluoro-benzylamino)-ethanol | Ortho-Fluoro | 500-800 | Potential steric hindrance and altered electronics (π-donation). conicet.gov.ar |

| This compound | Meta-Fluoro | 100-300 | Favorable electronic effects (σ-withdrawal) enhancing binding. conicet.gov.ar |

| 2-(4-Fluoro-benzylamino)-ethanol | Para-Fluoro | 300-600 | Moderate electronic effects, position may be less optimal for specific interactions. |

| 2-(3,4-Difluoro-benzylamino)-ethanol | Di-Fluoro | 50-150 | Enhanced lipophilicity and electronic effects may improve potency. researchgate.net |

Influence of Amino Alcohol Moiety Modifications on Biological Profiles

The amino alcohol portion of the molecule is crucial for its activity, often serving as a key anchoring point within a biological target. Modifications to this moiety, such as changing the length of the alcohol chain or altering the hydroxyl group, have significant consequences.

In studies on analogous amino alcohols, replacing the ethanol (B145695) group with a propanol (B110389) or butanol chain can alter the spatial relationship between the amine and the hydroxyl group, which may disrupt critical hydrogen bonds with target residues. The hydroxyl group itself is often essential for forming a strong hydrogen bond with an amino acid residue (like a serine or threonine) in the active site. Its removal or replacement with a methoxy (B1213986) or other ether group typically leads to a substantial loss of potency.

Conversely, introducing substituents on the carbon bearing the hydroxyl group can also modulate activity. For example, adding a small alkyl group could provide additional hydrophobic interactions, but a bulky group might introduce steric clashes. Research on other amino alcohol-based agents has shown that even minor modifications in this region can have a major effect on the degree and type of biological activity observed. mdpi.com

Benzyl Moiety Variations and Their Pharmacological Consequences

While the 3-fluoro substituent is a key feature, other variations of the benzyl moiety have been explored to optimize pharmacological profiles. Replacing the phenyl ring with other aromatic or heteroaromatic systems can probe different binding pockets and introduce new interactions. For instance, substituting the phenyl ring with a naphthyl, pyridyl, or thiophenyl group can significantly alter the molecule's size, shape, and electronic distribution.

Docking studies on related inhibitors have shown that there is often considerable space around the benzyl moiety, allowing for the introduction of other substituents to seek additional favorable interactions. nih.gov Structure-activity relationship studies on piperine-based MAO inhibitors demonstrated that adding groups to a benzyl ring could dramatically increase potency and selectivity for one isoform over another. nih.gov For example, adding an α-cyano group to a benzyl ester in that series enhanced MAO-B inhibition. nih.gov These findings suggest that the benzyl portion of this compound is a prime candidate for modification to fine-tune its activity and selectivity.

Effects of Linker and Side Chain Modifications

The linker region, consisting of the benzyl methylene (B1212753) group (-CH₂-) and the N-ethyl group (-NH-CH₂-CH₂-), provides the structural scaffold its conformational flexibility. Modifying this linker can have profound effects on how the key pharmacophoric elements—the benzyl ring and the amino alcohol—are presented to the biological target.

Key modifications in this area include:

N-Alkylation: Introducing a methyl or ethyl group on the secondary amine (N-methylation) can provide insight into whether the N-H group acts as a critical hydrogen bond donor. nih.gov If the N-H is essential for binding, N-alkylation will result in a significant loss of activity.

Chain Length: Altering the length of the chain between the nitrogen and the hydroxyl group (e.g., from ethanolamine (B43304) to propanolamine) changes the geometry and can weaken or abolish key interactions.

Stereochemical Effects on Biological Activity

The this compound molecule contains a stereocenter at the carbon atom bearing the hydroxyl group, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-2-(3-Fluoro-benzylamino)-ethanol and (S)-2-(3-Fluoro-benzylamino)-ethanol. Biological systems, being chiral themselves, often exhibit stereoselectivity, meaning one enantiomer may have significantly higher potency or a different pharmacological profile than the other. nih.govmdpi.com

For many biologically active molecules, this difference in activity between enantiomers is pronounced. mdpi.com One enantiomer (the eutomer) may fit perfectly into a binding site, while the other (the distomer) may bind weakly or not at all. In some cases, the distomer can even be responsible for undesirable side effects. mdpi.com Studies on strigolactone analogues and other chiral compounds confirm that analogues with the "correct" stereochemistry show enhanced biological activity, highlighting the importance of this feature. researchgate.net In the context of amino alcohols, while some studies have found little stereochemical preference, others report significant differences in activity between enantiomers, suggesting that stereoselective uptake or binding is at play. mdpi.commdpi.com Therefore, the separate synthesis and evaluation of the (R) and (S) enantiomers of this compound is essential for a complete understanding of its biological activity.

Table 2: Expected Stereochemical Impact on Target Binding This table is illustrative and based on common observations for chiral drugs.

| Enantiomer | Expected Relative Potency | Rationale |

| (R)-2-(3-Fluoro-benzylamino)-ethanol | Higher or Lower | One enantiomer is likely to have a more optimal 3D arrangement of the hydroxyl and benzylamino groups for binding to a chiral receptor or enzyme active site. nih.govmdpi.com |

| (S)-2-(3-Fluoro-benzylamino)-ethanol | Higher or Lower | The biological target's chirality dictates which enantiomer is the eutomer (more active). mdpi.com |

| Racemic Mixture | Intermediate | The observed activity will be an average of the two enantiomers, potentially masking the true potency of the eutomer. |

Computational SAR and Ligand Efficiency Analyses

Computational methods are invaluable tools in modern drug design, allowing for the prediction of binding modes and the rationalization of structure-activity relationships at the atomic level. nih.gov For the this compound scaffold, molecular docking studies can be employed to visualize how the molecule and its analogs fit into the active site of a target enzyme like MAO-B.

These studies can reveal:

Key Interactions: Identifying the specific amino acid residues that form hydrogen bonds (e.g., with the hydroxyl and amine groups) or hydrophobic/aromatic interactions (e.g., with the fluoro-benzyl ring).

Role of Fluorine: Computational models can quantify the electronic effect of the fluorine substituent, explaining how it might enhance binding affinity through electrostatic or other non-covalent interactions.

SAR Rationalization: Docking can explain why certain modifications improve activity while others are detrimental. For example, it can show that a bulkier substituent leads to a steric clash with a residue at the edge of the binding pocket.

Ligand efficiency (LE) is a metric used to assess the binding energy per atom of a molecule, providing a measure of how effectively a compound uses its size to achieve binding affinity. By calculating LE for a series of analogs, medicinal chemists can identify which modifications provide the most "binding bang for the buck," guiding the optimization process toward compounds that are not just potent but also have favorable physicochemical properties. nih.gov

Applications in Medicinal Chemistry and Organic Synthesis

Building Blocks for Complex Organic Molecules

Organic building blocks are fundamental functionalized molecules used for the assembly of more intricate molecular architectures. sigmaaldrich.com Compounds like 2-(3-Fluoro-benzylamino)-ethanol serve as versatile scaffolds in organic synthesis. sigmaaldrich.com The amino and hydroxyl groups provide reactive sites for a variety of chemical transformations, allowing for the construction of larger and more complex structures. nih.gov The synthesis of vinyl-substituted alcohols, for example, highlights the utility of alcohol functionalities as key components in building complex molecular skeletons under mild conditions. rsc.org

The structure of this compound is analogous to key intermediates in the synthesis of established pharmaceuticals. For instance, the production of therapeutically active 2-[4-(3- and 2-fluorobenzyloxy)benzylamino]propanamides, such as Safinamide and Ralfinamide, involves the reduction of Schiff base intermediates. google.comgoogle.com These compounds are significant in treating central nervous system disorders, including Parkinson's disease and Alzheimer's disease. google.com The synthesis pathways for these drugs underscore the importance of fluorobenzylated amino compounds as critical precursors for advanced pharmaceutical intermediates. google.comgoogle.com The International Narcotics Control Board maintains lists of precursor chemicals used in the illicit manufacture of narcotic drugs, highlighting the regulatory scrutiny placed on certain chemical structures that can be diverted for such purposes. incb.orgravimiamet.ee

| Related Compound | Application | Reference |

|---|---|---|

| Safinamide | Treatment of Parkinson's Disease, Alzheimer's Disease | google.com |

| Ralfinamide | Used in synthesis of Safinamide | google.com |

| (E)-2-(p-Fluorophenethyl)-3-fluoroallylamine | Treatment of Alzheimer's Disease | google.com |

Amino alcohols are crucial in the field of asymmetric synthesis, where they can be used as chiral auxiliaries to control the stereochemical outcome of a reaction. While direct evidence for this compound's use as a chiral auxiliary is not prominent, the synthesis of optically active β-amino-α-trifluoromethyl alcohols demonstrates the utility of similar structures. nih.gov The development of chiral iron auxiliaries has also proven powerful in controlling stereochemistry in a wide array of reactions, including the synthesis of medicinally important molecules like the anti-hypertensive drug (-)-captopril. iupac.org The structural motifs within this compound suggest its potential for development into chiral ligands for metal-catalyzed asymmetric reactions.

Development of Novel Drug Candidates

The structural components of this compound—the fluorobenzyl group and the amino-ethanol core—are present in various compounds being investigated for therapeutic use.

The disruption of normal glutamate (B1630785) transmission is implicated in numerous neurodegenerative diseases, making glutamate receptors a key drug target. nih.gov Compounds with structural similarities to this compound have shown promise in this area. For example, Safinamide, which contains a fluorobenzyloxy group, is used in the treatment of Parkinson's and Alzheimer's disease. google.com Furthermore, the compound (E)-2-(p-fluorophenethyl)-3-fluoroallylamine has been specifically investigated for its therapeutic potential in Alzheimer's disease. google.com Research has also shown that ethanol (B145695) can alleviate amyloid-β-induced toxicity in model organisms, suggesting that the ethanolamine (B43304) portion of the molecule could contribute to neuroprotective effects. nih.gov Prodrug strategies are also being employed to improve the delivery of therapeutics for neurodegenerative diseases to the brain. mdpi.com

Neuropathic pain remains a significant clinical challenge, driving the search for novel medications. nih.gov The ethanol component of this compound is relevant, as ethanol itself is used therapeutically for the neurolysis of nerves to relieve intractable chronic pain, such as trigeminal neuralgia. drugbank.comnih.gov Various experimental drugs are being developed that target mechanisms implicated in neuropathic pain. nih.gov Botulinum toxin, for instance, provides pain relief by inhibiting the release of inflammatory mediators and neurotransmitters. mdpi.com The structural features of this compound make it a candidate for derivatization to create new agents for pain management.

Fluorine-containing molecules are prevalent in oncology. mdpi.com The introduction of fluorine can significantly enhance the anticancer properties of a compound. nih.gov For instance, fluorinated β-lactams have demonstrated potent antiproliferative activity against breast cancer cells by disrupting microtubule polymerization. mdpi.com Similarly, various benzofuran (B130515) derivatives are being explored for their anticancer potential. nih.gov The 3-fluoro-benzyl group in this compound is a key feature that aligns with modern strategies in the design of novel anticancer agents, suggesting its utility as a scaffold for developing new chemotherapeutics. nih.govmdpi.com

| Structural Moiety | Potential Therapeutic Target/Application | Supporting Evidence |

|---|---|---|

| Fluoro-benzyl group | Neurodegenerative Disorders (Alzheimer's, Parkinson's) | Found in Safinamide and other experimental neurotherapeutics. google.comgoogle.com |

| Ethanolamine Backbone | Pain Management (Neurolysis), Neuroprotection | Ethanol used for therapeutic nerve blocks; studied for reducing amyloid-β toxicity. nih.govdrugbank.com |

| Fluorine Atom | Anticancer Agents | Common feature in potent chemotherapeutics like fluorinated β-lactams. mdpi.commdpi.com |

Antimicrobial and Antifungal Compounds

There is no specific data available in published literature detailing the evaluation of this compound for antimicrobial or antifungal properties.

Agrochemical Applications (e.g., Herbicides)

There is no information in the scientific or patent literature to suggest that this compound has been developed or tested for agrochemical applications, including as a herbicide.

The development of agrochemicals often involves the synthesis and screening of large libraries of compounds. Fluorinated molecules are of significant interest in this field due to their potential for high biological activity. While many complex fluorinated compounds are used in modern agrochemicals, there are no specific records linking this compound to this area of application.

Material Science and Advanced Functional Molecules

There are no published studies or patents that describe the use of this compound in material science or as an advanced functional molecule.

The synthesis of functional molecules for material science is a broad field, and amino alcohols can serve as building blocks or ligands in the creation of more complex structures. For example, related synthesis methods are used to produce intermediates for pharmaceuticals or other specialized chemicals. nih.govresearchgate.net However, the specific properties and potential applications of this compound in this context have not been investigated or reported.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 2-(3-Fluoro-benzylamino)-ethanol, and how do reaction parameters influence yield?

- Answer : A standard approach involves reductive amination between 3-fluorobenzaldehyde and ethanolamine. Sodium borohydride (NaBH₄) is typically used as a reducing agent in solvents like ethanol or THF. Critical parameters include:

- Stoichiometry : Excess aldehyde to drive the reaction.

- Temperature : Room temperature or mild heating (40–60°C) to avoid side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) to isolate the product .

Q. How can structural and purity characterization be performed for this compound?

- Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Identify benzyl protons (δ 7.2–7.4 ppm) and ethanolamine backbone (δ 3.5–3.7 ppm for CH₂NH).

- ¹⁹F NMR : Single peak near -110 ppm confirms meta-fluorine substitution .

- Chromatography :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%).

- Mass Spectrometry : ESI-MS to confirm molecular ion [M+H]⁺ at m/z 184.1 .

Advanced Research Questions

Q. What strategies optimize reaction conditions for scalable synthesis of this compound?

- Answer :

- Design of Experiments (DoE) : Vary solvent polarity (e.g., dichloromethane vs. THF), reductant (NaBH₄ vs. NaBH₃CN), and temperature to maximize yield.

- Continuous Flow Systems : Improve reproducibility by controlling residence time and mixing efficiency.

- In-line Analytics : FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Q. How do computational models predict the physicochemical and biological properties of this compound?

- Answer :

- Quantum Chemistry : Density Functional Theory (DFT) calculates logP (lipophilicity) and pKa (basic amino group ~9.5).

- Molecular Dynamics : Simulate membrane permeability using OPLS-AA force fields.

- Validation : Compare predicted solubility with experimental shake-flask assays (e.g., PBS buffer, 25°C) .

Q. How can discrepancies in reported biological activities of this compound be resolved?

- Answer :

- Standardized Assays : Use identical cell lines (e.g., HEK293 for receptor binding) and concentrations (IC₅₀ determination via dose-response curves).

- Artifact Controls : Include vehicle-only controls to rule out solvent effects (e.g., DMSO toxicity).

- Meta-analysis : Pool data from multiple studies using fixed/random-effects models to identify outliers .

Methodological Considerations

Q. What experimental frameworks analyze the thermodynamic properties of this compound?

- Answer :

- Vaporization Enthalpy : Calculate via the "centerpiece" approach using calorimetry (e.g., DSC) and correlate with molecular volume .

- CO₂ Absorption Studies : Measure kinetics in aqueous solutions (e.g., 2 M ethanolamine) at controlled temperatures (293–313 K) using gas chromatography .

Q. How do structural analogs of this compound inform SAR studies?

- Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.